molecular formula C15H13NS B13752109 1-(4-(Methylthio)phenyl)-2-(3-methyl-2-pyridyl)acetylene

1-(4-(Methylthio)phenyl)-2-(3-methyl-2-pyridyl)acetylene

Cat. No.: B13752109
M. Wt: 239.3 g/mol
InChI Key: WKJZTGWBOAFLRH-UHFFFAOYSA-N
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Description

1-(4-(Methylthio)phenyl)-2-(3-methyl-2-pyridyl)acetylene is an organic compound that features both a phenyl ring and a pyridyl ring connected by an acetylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Methylthio)phenyl)-2-(3-methyl-2-pyridyl)acetylene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(Methylthio)phenylacetylene and 3-methyl-2-pyridylboronic acid.

    Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to form the desired product. The reaction is carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene) under an inert atmosphere.

    Purification: The crude product is purified using column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Methylthio)phenyl)-2-(3-methyl-2-pyridyl)acetylene can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetylene bridge can be reduced to an alkene or alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl and pyridyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alkene or alkane derivatives.

    Substitution: Various substituted phenyl and pyridyl derivatives.

Scientific Research Applications

1-(4-(Methylthio)phenyl)-2-(3-methyl-2-pyridyl)acetylene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 1-(4-(Methylthio)phenyl)-2-(3-methyl-2-pyridyl)acetylene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-2-(3-methyl-2-pyridyl)acetylene: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.

    1-(4-(Methylthio)phenyl)-2-(2-pyridyl)acetylene: Differs in the position of the methyl group on the pyridyl ring, potentially altering its properties.

Properties

Molecular Formula

C15H13NS

Molecular Weight

239.3 g/mol

IUPAC Name

3-methyl-2-[2-(4-methylsulfanylphenyl)ethynyl]pyridine

InChI

InChI=1S/C15H13NS/c1-12-4-3-11-16-15(12)10-7-13-5-8-14(17-2)9-6-13/h3-6,8-9,11H,1-2H3

InChI Key

WKJZTGWBOAFLRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C#CC2=CC=C(C=C2)SC

Origin of Product

United States

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